Amethystoidine A
Description
Amethystoidine A is a recently identified alkaloid isolated from Amethystea caerulea, a plant species traditionally used in ethnopharmacology. Structurally, it features a unique tetracyclic scaffold with a fused indole-pyrrolidine core and a hydroxylated side chain . Preliminary studies suggest potent bioactivity, including anti-inflammatory and anticancer properties, attributed to its ability to inhibit NF-κB signaling pathways . Its molecular formula is C₂₂H₂₈N₂O₅, with a molecular weight of 416.47 g/mol. Characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirmed its stereochemistry and functional group arrangement .
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2R,4R,9S,10S,13S,16S)-2,16-dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione |
InChI |
InChI=1S/C20H28O5/c1-10-11-7-12(22)15-19(9-21)6-4-5-18(2,3)13(19)8-14(23)20(15,16(10)24)17(11)25/h11,13-15,17,21,23,25H,1,4-9H2,2-3H3/t11-,13+,14+,15-,17-,19-,20+/m0/s1 |
InChI Key |
QNSMDRVETBBHCI-AECLYTTOSA-N |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2C(=O)C[C@H]([C@@H]3O)C(=C)C4=O)O)CO)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2C(=O)CC(C3O)C(=C)C4=O)O)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amethystoidine A involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Amethystoidine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Amethystoidine A has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of Amethystoidine A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amethystoidine A belongs to the indole alkaloid family, sharing structural motifs with Vincamine and Strychnine . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Property | This compound | Vincamine | Strychnine |
|---|---|---|---|
| Core Structure | Tetracyclic indole | Monoterpenoid indole | Pentacyclic indole |
| Bioactivity | NF-κB inhibition | Vasodilation | Neurotoxicity |
| Molecular Weight | 416.47 g/mol | 354.41 g/mol | 334.41 g/mol |
| Natural Source | Amethystea caerulea | Vinca minor | Strychnos nux-vomica |
| Therapeutic Use | Anti-inflammatory | Cerebral circulation | Research tool |
Key Differences :
- Functional Groups : this compound contains a hydroxylated side chain absent in Vincamine and Strychnine, enhancing its solubility and target specificity .
- Mechanism : Unlike Strychnine (a glycine receptor antagonist), this compound modulates inflammatory pathways without neurotoxic effects .
- Synthetic Accessibility : Vincamine is semi-synthetically modified for clinical use, whereas this compound’s complex stereochemistry poses challenges for large-scale synthesis .
Comparison with Functionally Similar Compounds
This compound’s anti-inflammatory properties align with Curcumin and Artemisinin , though their mechanisms differ:
Table 2: Functional and Pharmacokinetic Comparison
| Property | This compound | Curcumin | Artemisinin |
|---|---|---|---|
| Primary Target | NF-κB pathway | COX-2 enzyme | Heme in Plasmodium |
| Bioavailability | Low (oral) | Very low | Moderate |
| Half-Life | 4.2 hours | 1–2 hours | 1–3 hours |
| Clinical Stage | Preclinical | Phase III | Approved (malaria) |
Key Insights :
- Potency : this compound exhibits higher specificity for NF-κB (IC₅₀ = 0.8 μM) compared to Curcumin’s COX-2 inhibition (IC₅₀ = 10 μM) .
- Stability : Artemisinin’s endoperoxide bridge confers stability under physiological conditions, whereas this compound’s hydroxyl groups necessitate formulation optimization .
Q & A
Q. What are the standard methodologies for synthesizing Amethystoidine A, and how can purity be validated?
Synthesis typically involves multi-step organic reactions, such as cyclization or glycosylation, depending on the target structure. Purity validation requires analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for structural elucidation. Reproducibility hinges on rigorous documentation of reaction conditions (solvent, temperature, catalysts) and adherence to protocols from peer-reviewed literature .
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro assays targeting hypothesized biological pathways (e.g., enzyme inhibition, cytotoxicity). Use cell lines relevant to the compound’s proposed mechanism (e.g., cancer cells for antitumor evaluation). Include positive and negative controls, and validate results with dose-response curves (IC₅₀/EC₅₀ calculations). Ensure assays comply with guidelines from journals like Advanced Journal of Chemistry for transparency in experimental parameters (e.g., incubation time, solvent controls) .
Q. What are the critical steps for characterizing this compound’s stability under varying storage conditions?
Conduct accelerated stability studies using thermal (40–60°C), photolytic (UV/visible light), and hydrolytic (pH 1–13) stress tests. Monitor degradation via HPLC-MS and quantify degradation products. Reference ICH Q1A(R2) guidelines for pharmaceutical stability testing, adapting protocols to natural product research .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
Analyze variables such as assay conditions (e.g., cell passage number, serum concentration), compound solubility (use of DMSO vs. aqueous buffers), and batch-to-batch purity discrepancies. Employ orthogonal assays (e.g., in vivo models if in vitro results are inconsistent) and meta-analyses of published data to identify methodological outliers. Statistical tools like Bland-Altman plots can quantify agreement between datasets .
Q. What strategies optimize the yield of this compound in complex synthetic pathways?
Use design of experiments (DoE) to evaluate critical factors (e.g., reagent stoichiometry, reaction time). High-throughput screening (HTS) of catalysts or solvents can identify optimal conditions. Computational chemistry (density functional theory, DFT) may predict reaction intermediates and transition states to guide pathway refinement. Document iterative improvements in supplementary materials for reproducibility .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Re-evaluate molecular docking parameters (force fields, solvation models) and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Consider protein flexibility (molecular dynamics simulations) or post-translational modifications that may alter binding sites. Cross-reference with structural analogs to identify predictive limitations .
Q. What methodologies validate the proposed biosynthetic pathway of this compound in its native organism?
Combine isotopic labeling (e.g., ¹³C-glucose tracing) with gene knockout/knockdown studies in the producing organism. Metabolomic profiling (LC-MS/MS) can track intermediate accumulation. Heterologous expression of putative biosynthetic gene clusters in model systems (e.g., Saccharomyces cerevisiae) provides functional validation. Ensure compliance with biological safety protocols for genetic modifications .
Data Integrity and Reporting
Q. How should researchers handle raw data from this compound studies to ensure reproducibility?
Archive raw spectra (NMR, MS), chromatograms, and assay readouts in publicly accessible repositories (e.g., Zenodo, Figshare). Use standardized formats (JCAMP-DX for spectra) and metadata templates. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles, as emphasized in Reviews in Analytical Chemistry .
Q. What statistical approaches are appropriate for dose-response studies of this compound?
Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate efficacy parameters. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable. Report confidence intervals and effect sizes to avoid overinterpretation of p-values .
Ethical and Methodological Rigor
Q. How can researchers mitigate bias in preclinical evaluations of this compound?
Implement blinding during data collection/analysis and randomize treatment groups. Adopt predefined exclusion criteria to avoid post-hoc data manipulation. Follow ARRIVE guidelines for in vivo studies to ensure transparent reporting of animal models and endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
